cyanomethyl 3-(1H-indol-3-yl)propanoate
Description
Cyanomethyl 3-(1H-indol-3-yl)propanoate (CAS 5632-30-4) is an indole-derived ester featuring a cyanomethyl group (-OCH2CN) linked via a propanoate chain to the 3-position of the indole ring. Its molecular formula is C13H10N2O4 (MW: 258.23 g/mol) .
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
cyanomethyl 3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H12N2O2/c14-7-8-17-13(16)6-5-10-9-15-12-4-2-1-3-11(10)12/h1-4,9,15H,5-6,8H2 |
InChI Key |
RSFCTKFRRXCFKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)OCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between cyanomethyl 3-(1H-indol-3-yl)propanoate and its analogs:
Key Observations:
- Cyanomethyl vs. Methyl Ester: The cyanomethyl group introduces a nitrile moiety, increasing molecular weight by ~55 g/mol compared to the methyl ester. This substitution likely reduces solubility in polar solvents due to the hydrophobic nitrile group.
- Crystallography: Methyl 3-(1H-indol-3-yl)propanoate crystallizes in a monoclinic system with intermolecular N–H⋯O hydrogen bonds stabilizing the structure . No crystallographic data are available for the cyanomethyl analog.
- Thermal Stability: The methyl derivative has a defined melting point (73–74°C) , whereas thermal data for the cyanomethyl variant are absent.
Functional Group Impact on Reactivity and Bioactivity
- Nitrile Group: The cyanomethyl ester’s nitrile may participate in hydrogen bonding or serve as a metabolic liability (e.g., hydrolysis to carboxylic acid). Comparable nitrile-containing indoles, such as ethyl N-(3-cyano-1H-indol-2-yl)formimidate, are explored for anticancer activity .
- Methyl esters are common prodrug motifs due to ease of hydrolysis .
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